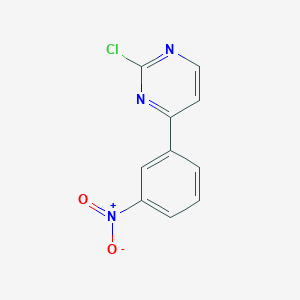

2-Chloro-4-(3-nitrophenyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-4-(3-nitrophenyl)pyrimidine is a halogenated pyrimidine derivative characterized by a chlorine substituent at position 2 and a 3-nitrophenyl group at position 4 of the pyrimidine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of small-molecule anticancer agents . The electron-withdrawing nitro group enhances the electrophilicity of the pyrimidine ring, facilitating nucleophilic substitution reactions at the C2 chlorine, while the 3-nitrophenyl group contributes to π-π stacking interactions in biological targets .

Aplicaciones Científicas De Investigación

The compound has been studied for various biological activities, particularly in cancer research. It exhibits properties that make it a candidate for developing anticancer agents:

- Anticancer Properties : Research indicates that derivatives of pyrimidine compounds, including 2-chloro-4-(3-nitrophenyl)pyrimidine, show promising anticancer activity. For instance, studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values indicating effective cytotoxicity against these cells .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of critical proteins involved in cell cycle regulation. For example, dual inhibitors targeting CDK2 and CDK9 have shown significant antitumor efficacy by inducing apoptosis and cell cycle arrest in cancer cells .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, which are crucial for producing derivatives with enhanced biological activity:

- Synthetic Routes : One notable method involves reacting 3-dimethylamino-1-pyridin-3-yl-propenone with urea to produce 2-oxo-4-(3-pyridyl)-pyrimidine, which can then be chlorinated to yield the target compound . This synthetic pathway is advantageous due to the availability of starting materials and the relatively straightforward reaction conditions.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and its derivatives in preclinical models:

| Study | Findings | Cell Lines Tested | IC50 Values |

|---|---|---|---|

| Study A | Significant inhibition of cell growth | MCF-7, HCT116 | 5.02 µM (MCF-7), 15.24 µM (HCT116) |

| Study B | Induced apoptosis via CDK inhibition | HCT116 | IC50 = 0.004 µM (CDK2), 0.009 µM (CDK9) |

| Study C | Antiproliferative effects observed | HeLa, A549 | IC50 values < 10 µM |

These findings underscore the potential of this compound as a lead structure for developing novel anticancer therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-4-(3-nitrophenyl)pyrimidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For example, refluxing chloropyrimidine intermediates with substituted phenylboronic acids in ethanol/water mixtures under palladium catalysis (e.g., Pd(PPh₃)₄) can yield the target compound . Optimization includes:

- Temperature control : Heating at 80–100°C for 6–12 hours to ensure complete coupling.

- Solvent selection : Ethanol or toluene for improved solubility of nitroaryl intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks to confirm substitution patterns. For example, the nitro group at the 3-position of the phenyl ring causes deshielding (δ 8.2–8.5 ppm for aromatic protons) .

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>98% typical for research-grade material) .

- LC-MS/HRMS : Confirm molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with Cl and NO₂ substituents .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis due to potential dust inhalation .

- Waste disposal : Segregate halogenated and nitro-containing waste for professional treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electron density distribution. The nitro group’s electron-withdrawing effect reduces the pyrimidine ring’s basicity, influencing nucleophilic attack sites .

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). The chloro and nitro groups may form halogen bonds or π-stacking with aromatic residues in active sites .

Q. How can contradictory NMR or crystallographic data be resolved for this compound?

- Methodological Answer :

- Solvent effects : Compare NMR in DMSO-d₆ vs. CDCl₃; nitro groups may cause aggregation in nonpolar solvents, broadening peaks .

- X-ray crystallography : Resolve ambiguities in substituent orientation. For example, intramolecular N–H⋯O hydrogen bonds in nitroaryl derivatives stabilize planar conformations (r.m.s. deviation < 0.12 Å) .

Q. What strategies improve the compound’s stability under varying pH or thermal conditions?

- Methodological Answer :

- pH stability : Conduct accelerated degradation studies (40°C, 75% RH) in buffers (pH 1–13). Nitro groups may hydrolyze under strong alkaline conditions; stabilize with lyophilization or inert atmospheres .

- Thermal analysis : Use DSC/TGA to identify decomposition points (>200°C typical for pyrimidines). Store at –20°C in amber vials to prevent photodegradation .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across studies?

- Methodological Answer :

- Purity verification : Reproduce synthesis using literature methods and compare HPLC retention times. Impurities (e.g., unreacted 3-nitrophenylboronic acid) can lower observed melting points .

- Crystallographic validation : If NMR data conflicts, grow single crystals (e.g., from ethyl acetate/hexane) and resolve via X-ray diffraction. Centrosymmetric dimers via C–H⋯O interactions may indicate polymorphism .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

The electronic nature and reactivity of pyrimidine derivatives are heavily influenced by substituents. A comparative analysis is provided below:

Table 1: Substituent Effects and Key Properties of Pyrimidine Analogues

- Key Observations :

- The 3-nitrophenyl group in the target compound increases ring electrophilicity compared to methoxy or furyl substituents, enhancing its utility in displacement reactions .

- The C2 chlorine in this compound is more reactive than the amine in 4-(3-nitrophenyl)pyrimidin-2-amine, making the former a superior intermediate for further functionalization .

Physical and Chemical Properties

- Polarity and Solubility : The nitro group in this compound increases polarity compared to furyl or methoxy analogues, impacting solubility in organic solvents .

- Thermal Stability : Melting points and thermal degradation profiles vary significantly; nitro-substituted pyrimidines generally exhibit higher thermal stability due to strong intramolecular interactions .

Propiedades

Fórmula molecular |

C10H6ClN3O2 |

|---|---|

Peso molecular |

235.62 g/mol |

Nombre IUPAC |

2-chloro-4-(3-nitrophenyl)pyrimidine |

InChI |

InChI=1S/C10H6ClN3O2/c11-10-12-5-4-9(13-10)7-2-1-3-8(6-7)14(15)16/h1-6H |

Clave InChI |

PLUSXPQZOFZYIS-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NC=C2)Cl |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.